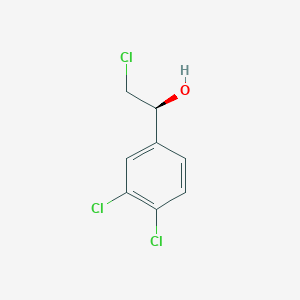
4,4'-(1,2-Diphenylethen-1,2-diyl)diphenol
Übersicht
Beschreibung
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol is a synthetic organic compound with the molecular formula C26H20O2This compound is notable for its role as an intermediate in the synthesis of aggregation-induced emission dyes, which are used in various photonic and optical materials .
Wissenschaftliche Forschungsanwendungen
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol is widely used in scientific research, particularly in the fields of chemistry, biology, and materials science. Some of its applications include:
Wirkmechanismus
Target of Action
It is known to be a synthetic intermediate of aggregation-induced emission (aie) dye .
Mode of Action
The compound interacts with its targets through a process known as aggregation-induced emission (AIE). This process involves the compound being used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .
Action Environment
It is known that the compound should be handled in a well-ventilated place and stored under inert gas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol can be synthesized through the reaction of benzaldehyde with diphenylethylene lithium. The reaction typically involves the use of a strong base and an inert atmosphere to prevent unwanted side reactions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and minimize impurities. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding diphenylethane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine) are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Diphenylethane derivatives.
Substitution: Alkyl or acyl derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol is unique due to its specific structure, which combines two phenyl rings with hydroxyl groups and a conjugated double bond system. Similar compounds include:
1,1,2,2-Tetraphenylethylene: Lacks hydroxyl groups but has a similar conjugated system.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups but lacks the conjugated double bond system.
Bisphenol A: Similar in having hydroxyl groups but differs in the overall structure and lack of a conjugated system.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol .
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGFXHZSKIVOO-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




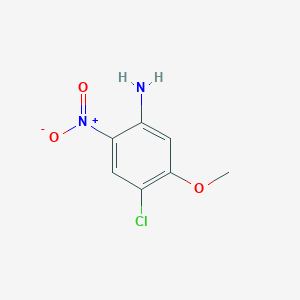
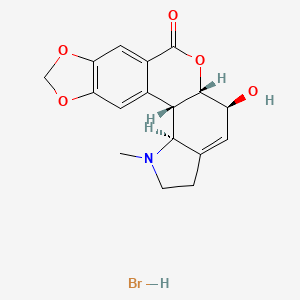
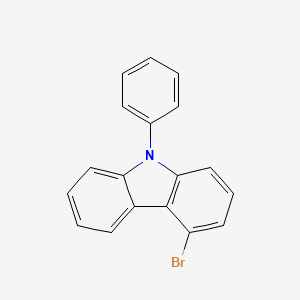
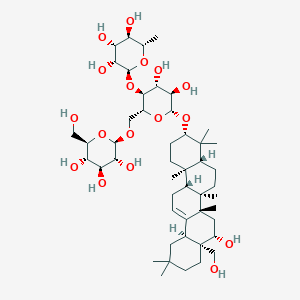

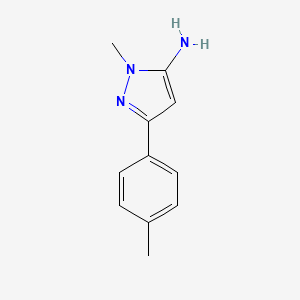

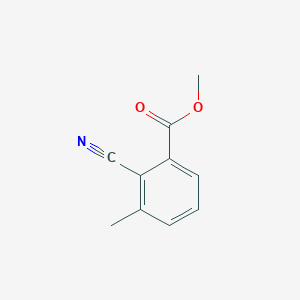


![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)
